

Spectroscopic Profile of 2-Amino-4'-methylbenzophenone: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-4'-methylbenzophenone

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Amino-4'-methylbenzophenone**, a key intermediate in various synthetic applications. The document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with standardized experimental protocols and a visual workflow for structural elucidation.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **2-Amino-4'-methylbenzophenone**.

Table 1: ¹H NMR Spectroscopic Data

(Data obtained in CDCl₃ at 300 MHz, referenced to TMS)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Aromatic Protons			
7.20 - 7.80	Multiplet	8H	Ar-H
Amino Protons			
~4.0 (broad)	Singlet	2H	-NH ₂
Methyl Protons			
2.41	Singlet	3H	-CH ₃

Note: Specific peak assignments within the aromatic region require further 2D NMR analysis but are consistent with the proposed structure.

Table 2: ¹³C NMR Spectroscopic Data

(Data obtained in CDCl₃)

Chemical Shift (δ) ppm	Assignment
21.6	-CH ₃
115.9	Ar-C
118.5	Ar-C
129.0	Ar-C
129.8	Ar-C
131.8	Ar-C
134.4	Ar-C
135.2	Ar-C
143.8	Ar-C
151.2	Ar-C-NH ₂
197.5	C=O

Table 3: IR Spectroscopic Data

(KBr Pellet/Wafer)

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
3420, 3300	Strong, Sharp	N-H Stretch (Asymmetric & Symmetric)
3050	Medium	Aromatic C-H Stretch
2920	Medium	Aliphatic C-H Stretch
1620	Strong	C=O Stretch (Ketone)
1590, 1500	Medium-Strong	Aromatic C=C Stretch
1280	Medium	C-N Stretch
820	Strong	p-Substituted Benzene C-H Bend

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Proposed Fragment
211	High	[M] ⁺ (Molecular Ion)
210	High	[M-H] ⁺
196	Moderate	[M-CH ₃] ⁺
119	High	[C ₆ H ₄ C(O)] ⁺ or [C ₆ H ₅ (CH ₃)C] ⁺
91	Moderate	[C ₇ H ₇] ⁺ (Tropylium ion)
77	Moderate	[C ₆ H ₅] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of **2-Amino-4'-methylbenzophenone** is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then filtered through a small plug of glass wool into a 5 mm NMR tube.
- **^1H NMR Acquisition:** The ^1H NMR spectrum is recorded on a 300 MHz spectrometer. Standard acquisition parameters include a spectral width of 12 ppm, a relaxation delay of 1.0 s, and an acquisition time of 2.7 s. A total of 16 scans are acquired and the resulting free induction decay (FID) is Fourier transformed with a line broadening of 0.3 Hz.
- **^{13}C NMR Acquisition:** The ^{13}C NMR spectrum is acquired on the same instrument at a frequency of 75 MHz. A proton-decoupled pulse sequence is used. A spectral width of 240 ppm, a relaxation delay of 2.0 s, and an acquisition time of 1.1 s are employed. Approximately 1024 scans are averaged to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

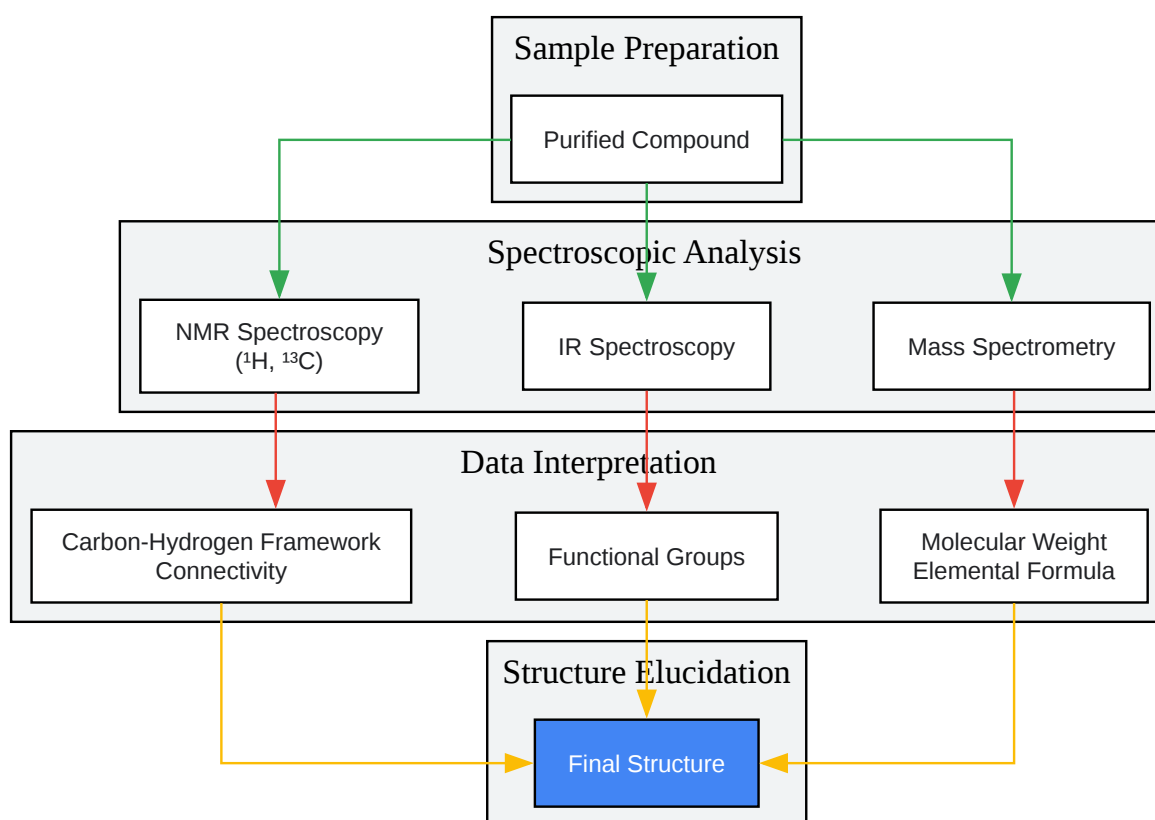
- **Sample Preparation:** A small amount of finely ground **2-Amino-4'-methylbenzophenone** (1-2 mg) is intimately mixed with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- **Data Acquisition:** The KBr pellet is placed in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is recorded in the range of $4000\text{--}400\text{ cm}^{-1}$ by co-adding 32 scans at a resolution of 4 cm^{-1} . A background spectrum of the empty sample holder is recorded prior to the sample measurement and automatically subtracted.

Mass Spectrometry (MS)

- **Sample Introduction:** A dilute solution of **2-Amino-4'-methylbenzophenone** in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer via a gas chromatograph (GC-MS) or a direct insertion probe.
- **Ionization and Analysis:** Electron ionization (EI) is performed at a standard energy of 70 eV. The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer. The detector records the abundance of each ion.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound using the spectroscopic techniques described.



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Caption: Workflow for Spectroscopic Structure Elucidation.

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